Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by a methyl ester at the 3-position and a substituted acetamide group at the 2-position. The acetamide side chain contains a 4-methoxyphenoxy moiety, which introduces electron-donating and steric effects. Such structural features are common in bioactive molecules, particularly in agrochemicals and pharmaceuticals, where the tetrahydrobenzothiophene core contributes to conformational rigidity and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-23-12-7-9-13(10-8-12)25-11-16(21)20-18-17(19(22)24-2)14-5-3-4-6-15(14)26-18/h7-10H,3-6,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXADSMRESDXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Benzothiophene Core : A fused ring system that contributes to its pharmacological properties.
- Methoxyphenoxyacetyl Group : Enhances lipophilicity and may improve bioavailability.
- Carboxylate Ester : Potentially influences solubility and reactivity.
The molecular formula for this compound is .
Antitumor Activity
The primary focus of research on this compound has been its antitumor properties. Various studies have reported significant cytotoxic effects against multiple cancer cell lines.
Key Findings :
- IC50 Values : The compound exhibits IC50 values ranging from 23.2 to 49.9 µM across different cancer cell lines, indicating potent cytotoxicity (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 23.2 |
| HeLa | 35.5 |
| A549 | 49.9 |
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Flow cytometry analysis has demonstrated that treatment with the compound leads to an increase in early and late apoptotic cell populations in MCF-7 cells.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is crucial for preventing cancer cell proliferation.
In Vitro Studies
-
Study on MCF-7 Cells :
- Treatment with the compound resulted in a dose-dependent increase in apoptosis.
- Flow cytometry revealed significant changes in the distribution of cell cycle phases post-treatment.
-
HeLa and A549 Cell Lines :
- Similar cytotoxic effects were observed, with varying degrees of sensitivity noted across the different cell lines.
In Vivo Studies
While most studies have focused on in vitro evaluations, preliminary in vivo studies suggest that the compound may also exhibit significant antitumor activity when administered in animal models. Further research is needed to establish dosing regimens and evaluate potential side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on substituent variations, synthetic routes, and physicochemical properties.
Substituent Variations in the Tetrahydrobenzothiophene Core
Ethyl 2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Key Differences: The ethyl ester at the 3-position and a 4-chloro-2-methylphenoxyacetyl group replace the methyl ester and 4-methoxyphenoxy group in the target compound.
- Molecular Weight : 407.9 g/mol (vs. 403.44 g/mol for the target compound, assuming similar core structure).
- Synthetic Notes: Prepared via coupling reactions under conditions similar to the target compound, with yields dependent on purification methods .
Methyl 2-{[(3-Chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Key Differences: A 3-chlorophenoxyacetyl group and a methyl substituent on the tetrahydrobenzothiophene ring differentiate this analog.
- Molecular Weight : 393.88 g/mol.
Ethyl 2-{[2-(4-Fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Functional Group Modifications
Ethyl 2-[(3,4-Dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Compound 43)
- Key Differences : A 3,4-dimethoxybenzoyl group replaces the acetamide side chain.
- Synthesis : Prepared via Method B (acyl chloride coupling), yielding 96% after purification with Et₂O/cyclohexane.
- Spectroscopic Data : ¹H NMR (DMSO-d₆) shows distinct aromatic proton signals at δ 7.05–7.45 ppm, confirming substitution patterns .
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
Comparative Physicochemical and Spectroscopic Data
*Calculated based on molecular formula C₂₀H₂₁NO₆S.
Implications of Structural Variations
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target compound) and hydroxyl (6o) groups enhance solubility via hydrogen bonding, whereas chloro and fluoro substituents increase lipophilicity .
- Ester Group Effects : Methyl esters (target compound) may confer slower hydrolysis rates compared to ethyl esters, influencing bioavailability .
Preparation Methods
Solvent and Catalyst Screening
Comparative studies in methanol versus ionic liquid media reveal trade-offs:
| Parameter | MeOH | BmimBF₄ |
|---|---|---|
| Yield (%) | 68–80 | 60–75 |
| Catalyst Recycling | Not feasible | 5 cycles stable |
| Reaction Time | 24 h | 36 h |
Large-Scale Synthesis
A representative protocol for gram-scale production (adapted from):
- Charge a 100 mL autoclave with PdI₂ (20.2 mg, 0.056 mmol), KI (465 mg, 2.80 mmol), and tetrahydrobenzothiophene precursor (251 mg, 1.12 mmol) in MeOH (56 mL).
- Pressurize with CO (32 atm) and air (8 atm).
- Stir at 80°C for 24 hours.
- Purify via silica chromatography (hexane/EtOAc 95:5) to isolate the product in 81% yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows >98% purity with retention time = 12.4 min.
Mechanistic Insights
The acylation step proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of 4-methoxyphenoxyacetyl chloride. Steric hindrance from the tetrahydrobenzothiophene ring necessitates prolonged reaction times compared to simpler aryl amines.
In the carbonylative esterification, Pd⁰ mediates CO insertion into the C–S bond, followed by methanolysis to form the ester. The iodide additive (KI) facilitates Pd reoxidation by O₂, sustaining catalytic activity.
Applications and Derivatives
While biological data specific to this compound are unavailable, structurally related tetrahydrobenzothiophene carboxamides exhibit antibacterial activity against Staphylococcus aureus (MIC = 4–16 μg/mL). The 4-methoxyphenoxy moiety may enhance membrane permeability, as observed in pharmacophore models.
Q & A
Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core formation : Cyclocondensation of substituted cyclohexanones with sulfur-containing reagents to generate the tetrahydrobenzothiophene core.
Acetylation : Reaction of the amino group at the 2-position with 4-methoxyphenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (dichloromethane, 0–5°C) to minimize hydrolysis .
Esterification : Methylation of the carboxylic acid group using methanol and a catalytic acid.
Q. Key Optimization Factors :
- Temperature control during acetylation prevents side reactions (e.g., hydrolysis of the chloroacetyl intermediate) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) achieves >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: A combination of spectroscopic and chromatographic methods is used:
- NMR : H and C NMR confirm regiochemistry (e.g., distinguishing between 4-methoxy and 2-methylphenoxy substituents via aromatic proton splitting patterns) .
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves conformational details of the tetrahydrobenzothiophene core and hydrogen-bonding networks (if crystalline) .
- HPLC : Monitors purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How does the 4-methoxyphenoxy substituent influence biological activity compared to other aryloxy groups?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., 4-methoxy) enhance binding to enzymes like cyclooxygenase-2 (COX-2) by stabilizing π-π interactions in hydrophobic pockets.
- Substituent Position : Para-substitution (4-methoxy) improves metabolic stability compared to ortho-substituted analogs (e.g., 2-methylphenoxy), which show faster hepatic clearance .
Table 1 : Comparative Bioactivity of Analogues
| Substituent | IC₅₀ (COX-2 Inhibition, μM) | Metabolic Half-life (h) |
|---|---|---|
| 4-Methoxyphenoxy | 0.12 ± 0.03 | 4.7 ± 0.5 |
| 2-Methylphenoxy | 0.45 ± 0.11 | 2.1 ± 0.3 |
| 4-Chlorophenoxy | 0.28 ± 0.07 | 3.8 ± 0.4 |
Data derived from in vitro assays using human recombinant enzymes and microsomal stability tests .
Q. What strategies mitigate poor aqueous solubility in preclinical studies?
Methodological Answer: Formulation Approaches :
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) improve bioavailability by 3-fold in rodent models .
- Salt formation : Conversion to a sodium carboxylate salt increases solubility (from 0.02 mg/mL to 2.5 mg/mL in PBS, pH 7.4) but may reduce membrane permeability .
Q. Structural Modifications :
- PEGylation : Attaching polyethylene glycol (PEG-500) to the acetylamino group enhances solubility (5.8 mg/mL) without compromising COX-2 affinity .
Q. How are contradictory data in enzyme inhibition assays resolved?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., COX-2 vs. COX-1 selectivity) arise from:
- Assay Conditions : Variations in buffer pH (e.g., Tris-HCl vs. phosphate) affect ionization of the carboxylate group.
- Enzyme Source : Recombinant human COX-2 vs. murine isoforms may exhibit differential binding kinetics.
Q. Resolution Protocol :
Standardize assays using identical enzyme batches and buffer systems.
Competitive Binding Studies : Use fluorescent probes (e.g., ANS displacement) to quantify binding constants independently of catalytic activity .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no efficacy?
Methodological Answer: Divergent results stem from:
- Cell Line Variability : Sensitivity in MCF-7 breast cancer cells (IC₅₀ = 8 μM) vs. resistance in A549 lung cancer cells (IC₅₀ > 50 μM) correlates with differential expression of drug efflux pumps (e.g., P-glycoprotein) .
- In Vivo Models : Xenograft studies using immunodeficient mice may underestimate immune-mediated effects.
Q. Validation Steps :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm target engagement.
- Knockout Models : Use CRISPR-Cas9 to silence efflux transporters and reassess efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
